Cas no 2034617-11-1 (N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide)
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide는 피리딘-3-카복스아마이드 구조를 기반으로 한 화합물로, 5-메틸-1,3,4-옥사디아졸과 테트라하이드로피란(oxane) 유도체가 결합된 특징을 가집니다. 이 화합물은 약물 개발 분야에서 주목받는 구조적 특성을 지니며, 특히 뇌혈관 장벽(BBB) 투과성 향상과 표적 단백질에 대한 선택적 결합 능력을 보입니다. 옥사디아졸 고리는 대사 안정성을 제공하며, 피리딘 및 테트라하이드로피란 부분은 용해도와 약동학적 특성 개선에 기여합니다. 이 구조는 신경계 질환 치료제 후보물질로의 가능성을 보여주며, 효소 저해제 또는 수용체 조절제로의 활용이 기대됩니다.
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide structure](https://ko.kuujia.com/scimg/cas/2034617-11-1x500.png)
2034617-11-1 structure
상품 이름:N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide 화학적 및 물리적 성질
이름 및 식별자
-
- N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
- 2034617-11-1
- N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- F6475-4859
- N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
- AKOS026689888
-
- 인치: 1S/C16H20N4O4/c1-11-19-20-15(24-11)9-18-16(21)13-2-3-14(17-8-13)23-10-12-4-6-22-7-5-12/h2-3,8,12H,4-7,9-10H2,1H3,(H,18,21)
- InChIKey: YNDLGAWYPRVZCM-UHFFFAOYSA-N
- 미소: C1=NC(OCC2CCOCC2)=CC=C1C(NCC1=NN=C(C)O1)=O
계산된 속성
- 정밀분자량: 332.14845513g/mol
- 동위원소 질량: 332.14845513g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 7
- 중원자 수량: 24
- 회전 가능한 화학 키 수량: 6
- 복잡도: 406
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 99.4Ų
- 소수점 매개변수 계산 참조값(XlogP): 0.8
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6475-4859-25mg |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide |
2034617-11-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F6475-4859-15mg |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide |
2034617-11-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F6475-4859-5μmol |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide |
2034617-11-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F6475-4859-1mg |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide |
2034617-11-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F6475-4859-2mg |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide |
2034617-11-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F6475-4859-5mg |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide |
2034617-11-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F6475-4859-20μmol |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide |
2034617-11-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F6475-4859-3mg |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide |
2034617-11-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F6475-4859-4mg |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide |
2034617-11-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F6475-4859-10mg |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide |
2034617-11-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide 관련 문헌
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
2034617-11-1 (N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide) 관련 제품
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
추천 공급업체
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
골드 회원
중국 공급자
시약

钜澜化工科技(青岛)有限公司
골드 회원
중국 공급자
대량

Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약

Changzhou Guanjia Chemical Co., Ltd
골드 회원
중국 공급자
대량

BIOOKE MICROELECTRONICS CO.,LTD
골드 회원
중국 공급자
시약
